N-Ethylpentylamine
Overview
Description
N-Ethylpentylamine, also known as Pentylamine, N-ethyl- or ethylamyl-amine, is a chemical compound with the molecular formula C7H17N . It is a member of the class of organic compounds known as amines.
Synthesis Analysis
The synthesis of amines like N-Ethylpentylamine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .Molecular Structure Analysis
The molecular structure of N-Ethylpentylamine consists of a total of 24 bonds. There are 7 non-H bonds, 5 rotatable bonds, and 1 secondary amine (aliphatic) . The IUPAC Standard InChIKey is ICVFPLUSMYSIFO-UHFFFAOYSA-N .Scientific Research Applications
Analytical Quantification and Pharmacological Mechanism
N-Ethylpentylamine, also known as N-ethylnorpentylone or ephylone, has been studied for its analytical quantification and pharmacological mechanism of action. Researchers have developed a method using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantify N-ethylnorpentylone in human blood, which has implications for forensic and toxicological investigations. This method has shown specificity and reproducibility, proving useful in clinical cases where symptoms like palpitations and agitation were observed. The study also explored N-ethylnorpentylone's inhibition effects on dopamine, norepinephrine, and serotonin transporters, providing insights into its psychomotor stimulant properties (Costa et al., 2018).
Metabolite Identification in Biological Specimens
In another study, the metabolic profile of N-ethyl pentylone (ephylone) was characterized using human liver microsomes (HLM) and confirmed in blood and oral fluid specimens from users. This study is crucial for understanding the biotransformation pathways of N-ethyl pentylone and its potential risks. It identified four metabolites, with the reduction of the beta-ketone to an alcohol being the most prominent, suggesting a biomarker for N-ethyl pentylone ingestion (Krotulski et al., 2018).
Interaction with Neurotransmitters
A study focusing on the interaction of N-ethylpentylone with important neurotransmitters like dopamine and serotonin in rat brain microdialysate revealed insights into its pharmacokinetics and pharmacodynamics. A liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for this purpose, highlighting the drug's effects on extracellular levels of these neurotransmitters (Lin et al., 2019).
Clinical and Autopsy Findings in Acute Toxicity Cases
In a case study, the clinical presentation, autopsy findings, and toxicology results of an acute fatality involving N-ethylpentylone were detailed. The case provided crucial medical and legal insights into the effects of acute intoxication by N-ethylpentylone, which can be helpful in understanding the compound's toxicity profile (Thirakul et al., 2017).
properties
IUPAC Name |
N-ethylpentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVFPLUSMYSIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338139 | |
Record name | N-Ethylpentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpentylamine | |
CAS RN |
17839-26-8 | |
Record name | N-Ethyl-1-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17839-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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